3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors. For instance, it can be prepared by reacting 2-chlorobenzaldehyde with 4-methylphenoxyacetic acid hydrazide, followed by cyclization to form the triazolothiadiazole ring system.
Reaction Conditions:: The reaction typically occurs under reflux conditions using suitable solvents and acid catalysts. Precise reaction conditions may vary based on the specific synthetic route chosen.
Industrial Production:: While research laboratories often synthesize small quantities for study, industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of yield, purity, and safety considerations are crucial in large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.
Reduction: Can be reduced to form corresponding derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkyl halides or aryl halides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include derivatives with altered phenyl groups, halogen substitutions, or other functional groups.
Scientific Research Applications
Chemistry::
Organic Synthesis: Used as a building block for designing novel compounds.
Materials Science: Investigated for its potential in creating functional materials.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antimicrobial Activity: Studied for its effects against bacteria and fungi.
Explosives: Certain derivatives possess explosive properties.
Dyes and Pigments: Used in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For example, in anticancer research, it may interact with cellular targets, affecting cell growth and apoptosis pathways.
Comparison with Similar Compounds
While there are several related compounds, the unique combination of the chlorophenyl, methylphenoxy, and triazolothiadiazole moieties sets 3-(2-Chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart.
Properties
Molecular Formula |
C17H13ClN4OS |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-11-6-8-12(9-7-11)23-10-15-21-22-16(19-20-17(22)24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI Key |
IQXHTIIUMAJJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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